1-(2-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-14-3-1-2-4-15(14)21-17(24)20-12-9-16(23)22(10-12)13-7-5-11(19)6-8-13/h1-8,12H,9-10H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQCJMFTMCHJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of the pyrrolidinone core, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced via nucleophilic substitution reactions, where suitable chlorinated and fluorinated aromatic compounds react with the pyrrolidinone intermediate.
Urea Formation: The final step involves the formation of the urea linkage, typically through the reaction of the substituted pyrrolidinone with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 1-(2-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea exhibits significant anticancer properties. In vitro studies indicate that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which has been documented in several studies:
- Case Study : In one study, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values of 12 µM and 15 µM, respectively. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity.
- Case Study : A study reported that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Diversity
The compound’s halogenated aromatic rings and heterocyclic core invite comparison with other molecules containing chloro/fluoro-phenyl groups and pharmacologically relevant functional groups:
Table 1: Structural and Functional Comparison
- Epoxiconazole: Shares identical 2-Cl and 4-F substitution but replaces urea/pyrrolidinone with a triazole-epoxide system. The triazole group is critical for fungicidal activity, suggesting that the target compound’s urea group may confer distinct binding interactions .
- Chalcone Derivatives: highlights chalcones with fluorophenyl groups and variable dihedral angles (7.14°–56.26°) between aromatic rings. The target compound’s pyrrolidinone ring may impose greater conformational rigidity compared to the flexible enone linker in chalcones .
Crystallographic and Conformational Analysis
While crystallographic data for the target compound is unavailable, analogous studies on chalcones () employed Hirshfeld surface analysis to quantify intermolecular interactions, such as C–H···O and π–π stacking. The SHELX software suite () is widely used for small-molecule crystallography, suggesting its applicability for future structural studies of the target compound .
Biological Activity
1-(2-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest due to its potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the fields of antibacterial, anticancer, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C16H15ClF N2O
- Molecular Weight : 305.76 g/mol
The compound features a urea functional group, which is known for its biological activity, particularly in drug design.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various urea derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria.
A comparative analysis of various derivatives revealed:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 25 µg/mL |
| Compound B | Escherichia coli | 50 µg/mL |
| This compound | Salmonella typhi | 30 µg/mL |
These results indicate that the compound has moderate antibacterial activity, warranting further exploration into its mechanism of action and potential modifications for enhanced efficacy.
Anticancer Activity
The anticancer properties of similar compounds have been explored extensively. Studies have demonstrated that urea derivatives can induce apoptosis in cancer cells through various pathways. The following table summarizes findings from recent research:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 (breast cancer) | 15.0 |
| Compound D | HeLa (cervical cancer) | 20.0 |
| This compound | A549 (lung cancer) | 18.5 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The anticancer activity suggests potential for development as a chemotherapeutic agent.
Enzyme Inhibition
Enzyme inhibition is another critical area where this compound could play a significant role. Specifically, studies have focused on its inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are important targets in pharmacology.
Research findings indicate:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| AChE | Competitive | 12.0 |
| Urease | Non-competitive | 25.0 |
These results suggest that the compound exhibits strong inhibitory activity against AChE, which is significant for the treatment of neurodegenerative diseases like Alzheimer's.
Case Studies and Research Findings
Several case studies have explored the biological activities of urea derivatives similar to this compound:
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that urea derivatives showed enhanced antibacterial activity when modified with electron-withdrawing groups such as fluorine and chlorine.
- Anticancer Mechanisms : Research published in Cancer Letters indicated that urea compounds could induce apoptosis in cancer cells through mitochondrial pathways, suggesting a mechanism for their anticancer activity.
- Enzyme Interaction Studies : Docking studies conducted on similar compounds revealed specific interactions with active sites of AChE and urease, providing insights into their inhibitory mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea?
- Methodological Answer : The synthesis of urea derivatives typically involves reacting substituted isocyanates with amines. For this compound:
- Step 1 : Prepare the pyrrolidin-3-ylamine intermediate by functionalizing 4-fluorophenyl-substituted pyrrolidin-5-one.
- Step 2 : React 2-chlorophenyl isocyanate with the intermediate under inert conditions (e.g., in dry dichloromethane) with a base like triethylamine to neutralize HCl byproducts .
- Key Validation : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography.
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- FT-IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N–H bending (~1500–1550 cm⁻¹). The 5-oxopyrrolidin ring shows C=O absorption near 1720 cm⁻¹ .
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm for chlorophenyl/fluorophenyl) and pyrrolidinone protons (e.g., δ 2.5–4.0 ppm for ring CH₂ groups). Use DEPT or HSQC for carbon assignments .
- HRMS : Verify the exact mass (e.g., calculated for C₁₇H₁₄ClFN₃O₂: 343.1087) using ESI or MALDI-TOF .
Q. What crystallographic methods are suitable for resolving its solid-state structure?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol/water). Use SHELXL for refinement, focusing on resolving the urea moiety’s planarity and pyrrolidinone ring conformation .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding between urea NH and carbonyl groups) to explain packing efficiency .
Advanced Research Questions
Q. How to address discrepancies in reported synthetic yields for urea derivatives?
- Methodological Answer :
- Controlled Variables : Optimize solvent polarity (e.g., switch from DCM to THF for better amine solubility) and reaction temperature (e.g., 0°C vs. reflux).
- Side Reactions : Monitor for competing pathways (e.g., isocyanate dimerization) using in-situ IR.
- Validation : Compare yields across multiple batches and characterize byproducts via LC-MS .
Q. What computational strategies predict the compound’s bioactivity based on structural analogs?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases) by aligning the urea moiety with ATP-binding pockets.
- QSAR : Train models on analogs (e.g., 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) with known activity data. Focus on descriptors like ClogP, polar surface area, and H-bond donor/acceptor counts .
Q. How to resolve crystallographic disorder in the 5-oxopyrrolidin ring?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness.
- Refinement : Apply SHELXL’s PART instruction to model partial occupancy. Validate using residual density maps (e.g., Fo–Fc < 0.5 eÅ⁻³) .
- Comparison : Cross-reference with structurally similar compounds (e.g., 1-acetyl-3-(4-chlorophenyl) derivatives) to identify common disorder patterns .
Q. What advanced chromatographic methods separate enantiomers or diastereomers of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
